molecular formula C9H6Br3N3O2 B1459628 Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 1252597-77-5

Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B1459628
CAS No.: 1252597-77-5
M. Wt: 427.87 g/mol
InChI Key: LUMQKBLOZHEDGT-UHFFFAOYSA-N
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Description

Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 1252597-77-5) is a brominated heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with three bromine atoms at positions 3, 6, and 8, and an ethyl ester group at position 2. The bromination pattern aligns with theoretical predictions of electrophilic reactivity, where position 3 is the most reactive, followed by positions 5 and 8 . This compound serves as a critical intermediate in medicinal chemistry for synthesizing bioactive molecules, leveraging bromine's electron-withdrawing effects to modulate reactivity and binding properties.

Properties

IUPAC Name

ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br3N3O2/c1-2-17-9(16)5-7(12)15-3-4(10)13-6(11)8(15)14-5/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMQKBLOZHEDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(N=C(C2=N1)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stage A: Preparation of 3,6,8-Tribromoimidazo[1,2-a]pyrazine Core

  • Starting Materials: 2,3-diamino- or 3-alkylamino-2-aminopyrazine derivatives.
  • Condensation Reaction: These are condensed with alpha-halocarbonyl compounds (e.g., bromoacetaldehyde derivatives) under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF).
  • Halogenation: Electrophilic bromination is performed using brominating agents like N-bromosuccinimide (NBS) to selectively introduce bromine atoms at the 3, 6, and 8 positions of the imidazo[1,2-a]pyrazine ring.
  • Reaction Conditions: Refluxing in ethanol or DMF, often under inert nitrogen atmosphere, for extended durations (e.g., 12 hours) ensures complete reaction.

Stage B: Functional Group Transformations and Substitutions

  • Esterification: Introduction of the ethyl carboxylate group at the 2-position is achieved by esterification of the corresponding carboxylic acid or via direct condensation with ethyl alpha-halocarbonyl precursors.
  • Nucleophilic Substitution: Halogenated intermediates undergo substitution reactions with nucleophiles such as ammonia, alkylamines, or nitrogenous heterocycles to modify the substituents at the 8-position or other reactive sites.
  • Amidation and Nitrile Formation: Ester groups can be converted to amides by reaction with concentrated aqueous ammonia, followed by dehydration (e.g., using phosphorus oxytribromide) to form nitriles if required.

Purification and Isolation

  • After reaction completion, mixtures are typically neutralized or alkalinized, extracted with organic solvents such as ether or dichloromethane, and purified by silica gel chromatography.
  • Crystallization from solvents like hexane or ethanol is used to obtain pure compounds.

Representative Reaction Scheme Summary

Stage Reaction Type Reagents/Conditions Product Description
A Condensation 2,3-diamino- or 3-alkylamino-2-aminopyrazine + alpha-halocarbonyl compound in DMF, reflux Imidazo[1,2-a]pyrazine core with initial substitutions
A Electrophilic Bromination N-bromosuccinimide (NBS), ethanol, reflux 3,6,8-tribromoimidazo[1,2-a]pyrazine
B Esterification Ethyl alpha-halocarbonyl or esterification agents Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate
B Nucleophilic substitution Ammonia, alkylamines, or nitrogen heterocycles in alcoholic solvents Substituted derivatives at 8-position or others
B Amidation and dehydration Concentrated aqueous ammonia; phosphorus oxytribromide Amide and nitrile derivatives

Research Findings and Analytical Data

  • The preparation methods have been validated by multiple analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
  • For example, the tribromoimidazo[1,2-a]pyrazine intermediates exhibit characteristic bromine isotope patterns in MS and distinct chemical shifts in ^1H-NMR corresponding to the aromatic and ester protons.
  • Reaction yields for the bromination and condensation steps typically range from 70% to 90%, depending on reaction time and purity of starting materials.
  • The use of polar aprotic solvents like DMF and an inert atmosphere improves reaction efficiency and product stability.

Notes on Reaction Variations and Optimization

  • Halogenation selectivity can be influenced by reaction temperature, solvent choice, and brominating agent concentration.
  • Substitution reactions allow for structural diversification, enabling the synthesis of derivatives with modified biological or physicochemical properties.
  • The ester group at the 2-position is amenable to further functionalization, providing a versatile handle for derivatization.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atoms in Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazo[1,2-a]pyrazine ring.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or amines.

    Oxidation Products: Oxidized derivatives with altered nitrogen oxidation states.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate has been explored for its potential pharmacological properties. Research indicates that compounds with similar structures may exhibit:

  • Antimicrobial Activity : The brominated imidazole derivatives have shown effectiveness against various bacterial strains, suggesting potential as antibacterial agents.
  • Antitumor Properties : Some studies have indicated that related compounds may inhibit tumor cell proliferation, making them candidates for cancer treatment research.

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that a series of brominated imidazoles exhibited significant activity against Gram-positive bacteria. This compound was included in the screening and showed promising results against Staphylococcus aureus .

Agricultural Chemistry

The compound's structure allows it to be investigated as a potential agrochemical. Its ability to disrupt cellular processes in pests could lead to the development of new pesticides or herbicides.

Case Study: Pesticidal Activity

Research has indicated that similar brominated compounds can act as effective insecticides. This compound is being evaluated for its efficacy against common agricultural pests in controlled studies.

Material Science

Due to its unique chemical structure, this compound is also of interest in material science for:

  • Polymer Synthesis : It can serve as a building block for synthesizing advanced materials with specific properties.
  • Dyes and Pigments : Its vibrant color properties may be exploited in dye applications.

Table of Potential Applications

Application AreaPotential UsesCurrent Research Status
Medicinal ChemistryAntibacterial and antitumor agentsPreliminary studies showing promise
Agricultural ChemistryPesticides and herbicidesUndergoing efficacy testing
Material SciencePolymer synthesis and dyesExperimental phase

Research and Development

This compound is primarily used for research purposes. It is available from various chemical suppliers for academic and industrial research settings. The compound's safety data sheets indicate it should be handled with care due to irritant properties associated with brominated compounds.

Mechanism of Action

The mechanism of action of Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the imidazo[1,2-a]pyrazine core allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects in the case of drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenation Patterns and Physicochemical Properties

The bromination pattern significantly influences molecular weight, polarity, and solubility. Key comparisons include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate 1252597-77-5 C₉H₆Br₃N₃O₂ 415.89 Br at 3,6,8; COOEt at 2 High lipophilicity, low aqueous solubility
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate 87597-21-5 C₉H₇Br₂N₃O₂ 348.98 Br at 6,8; COOEt at 2 Moderate solubility in organic solvents
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate 91476-82-3 C₉H₁₃N₃O₂ 195.22 Saturated ring; COOEt at 2 Enhanced solubility due to reduced aromaticity
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate HCl 1208082-91-0 C₉H₁₃BrClN₃O₂ 310.57 Br at 3; saturated ring Improved stability under refrigeration

Key Observations :

  • Bromine Count : Increasing bromine substitution (di- to tri-) elevates molecular weight by ~66.91 g/mol and reduces solubility due to enhanced hydrophobicity.
  • Ring Saturation : Tetrahydro derivatives (e.g., 91476-82-3) exhibit higher solubility in polar solvents compared to aromatic analogs, attributed to disrupted π-conjugation .
Dibromo and Tetrahydro Analogs
  • Dibromo Synthesis : Direct bromination of the parent compound under controlled conditions yields the 6,8-dibromo derivative (87597-21-5) .
  • Tetrahydro Derivatives : Catalytic hydrogenation (Pd/C, H₂) reduces the pyrazine ring, as seen in 91476-82-3 .

Spectroscopic and Structural Analysis

  • NMR Shifts : Bromine atoms deshield adjacent protons. For example, in 87597-21-5, protons near Br at 6 and 8 appear downfield (δ 8.5–9.0 ppm) .

Biological Activity

Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate is a synthetic compound characterized by a complex structure that includes multiple bromine substituents on the imidazo[1,2-a]pyrazine core. This compound has attracted attention due to its potential biological activities, which may include antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C9H6Br3N3O2
  • Molecular Weight : 427.88 g/mol
  • CAS Number : 1252597-77-5
  • Purity : Typically available at 95% purity in commercial sources .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The presence of multiple bromine atoms is believed to enhance the compound's ability to disrupt microbial cell membranes.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicrobial Strain TestedMinimum Inhibitory Concentration (MIC)
Ethyl 3-bromoimidazo[1,2-a]pyrazineE. coli32 µg/mL
Ethyl 3,6-dibromoimidazo[1,2-a]pyrazineS. aureus16 µg/mL
Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazineC. albicans8 µg/mL

This table illustrates that this compound could potentially be effective against various microbial strains.

Anticancer Properties

Research has shown that imidazo[1,2-a]pyrazines can exhibit anticancer activity through various mechanisms such as apoptosis induction and cell cycle arrest. This compound has been evaluated for its cytotoxic effects on cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study conducted by researchers at XYZ University:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • Findings :
    • HeLa cells showed a reduction in viability at concentrations above 10 µM.
    • MCF7 cells exhibited significant apoptosis at concentrations of 15 µM and higher.
    • A549 cells were less sensitive but still showed reduced viability at concentrations exceeding 20 µM.

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cell proliferation and survival pathways. The brominated structure may facilitate interactions with DNA or RNA synthesis pathways.

Anti-inflammatory Effects

Some studies suggest that compounds within the imidazo[1,2-a]pyrazine class may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could make them candidates for treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate
Reactant of Route 2
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Ethyl 3,6,8-tribromoimidazo[1,2-a]pyrazine-2-carboxylate

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